molecular formula C8H11ClN2O2 B6215709 2,5-dimethyl-4-nitroaniline hydrochloride CAS No. 109508-48-7

2,5-dimethyl-4-nitroaniline hydrochloride

Cat. No.: B6215709
CAS No.: 109508-48-7
M. Wt: 202.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-4-nitroaniline hydrochloride is an organic compound with the molecular formula C8H10N2O2·HCl. It is a derivative of aniline, where the aniline ring is substituted with two methyl groups at positions 2 and 5, and a nitro group at position 4. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-4-nitroaniline hydrochloride can be synthesized through several methods. One common method involves the nitration of 2,5-dimethylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the aniline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps. The crude product is often recrystallized from suitable solvents to obtain the pure compound. The hydrochloride salt is then formed by reacting the purified 2,5-dimethyl-4-nitroaniline with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-nitroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products Formed

    Reduction: 2,5-Dimethyl-4-aminoaniline.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Dimethyl-4-nitroaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-4-nitroaniline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

2,5-Dimethyl-4-nitroaniline hydrochloride can be compared with other nitroaniline derivatives:

Properties

CAS No.

109508-48-7

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.